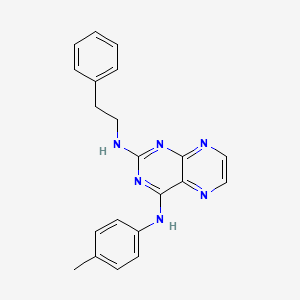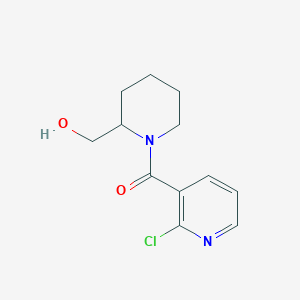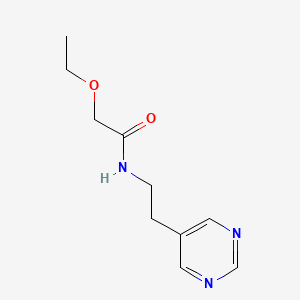![molecular formula C24H24N2O5S B2475856 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide CAS No. 921920-25-4](/img/structure/B2475856.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide” is a compound with the molecular formula C22H17IN2O3 . It is a derivative of dibenzoxazepine, a class of compounds known for their use as dopamine D2 receptor antagonists .
Molecular Structure Analysis
The molecular structure of this compound includes a dibenzoxazepine core, which is a seven-membered ring containing one nitrogen atom and one oxygen atom, condensed with two six-membered benzene rings . The compound also contains a sulfonamide group attached to the dibenzoxazepine core .Applications De Recherche Scientifique
Catalytic Reactions and Synthesis
- Aza-Reformatsky Reaction : The compound is utilized in catalytic enantioselective aza-Reformatsky reactions, leading to the synthesis of chiral derivatives with high yields and enantioselectivities. This involves the use of cyclic dibenzo[b,f][1,4]oxazepines and ethyl iodoacetate, offering a method for synthesizing optically active derivatives (Munck et al., 2017).
- Enantioselective Alkylation : The compound has been used in enantioselective alkynylation reactions, combining chiral phosphoric acid and Ag(I) catalysts, to synthesize various derivatives, including those containing a carbon-carbon triple bond with high enantiomeric excesses (Ren, Wang, & Liu, 2014).
Biological and Medicinal Applications
- Carbonic Anhydrase Inhibitors : Primary sulfonamide derivatives of the compound have shown strong inhibition of human carbonic anhydrases, important for therapeutic applications. This has been achieved through a ring-forming cascade mechanism (Sapegin et al., 2018).
- Antimicrobial and Antiproliferative Agents : N-ethyl-N-methylbenzenesulfonamide derivatives, related to the compound , have demonstrated effective antimicrobial and antiproliferative activities against various human cell lines (Abd El-Gilil, 2019).
Environmental and Industrial Applications
- Microbial Transformation : The compound undergoes microbial transformation by various fungi, leading to the formation of new derivatives. This property could be significant in environmental biodegradation or in the synthesis of novel organic compounds (Jiu, Mizuba, & Hribar, 1977).
Chemical Transformations and Properties
- Synthesis of Dibenzo[b,f][1,4]oxazepines : The compound is central to the synthesis of dibenzo[b,f][1,4]oxazepines, highlighting its role in producing various derivatives with potential pharmacological properties (Samet et al., 2006).
- Oxidation Reactions : It has been used to study oxidation reactions, particularly its transformation to various substituted products through oxidation processes. This highlights its utility in chemical synthesis and understanding reaction mechanisms (Brewster et al., 1976).
Mécanisme D'action
While the exact mechanism of action for this specific compound is not provided, dibenzoxazepine derivatives are known to act as selective inhibitors of the Dopamine D2 receptor . This suggests that “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide” may have similar activity.
Propriétés
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-15-30-18-10-12-19(13-11-18)32(28,29)25-17-9-14-22-20(16-17)24(27)26(4-2)21-7-5-6-8-23(21)31-22/h5-14,16,25H,3-4,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJXWJSCKCZMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2475773.png)

![5-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2475775.png)
![3,4-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2475776.png)
![2,4,7-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2475779.png)
![2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide](/img/structure/B2475784.png)
![1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2475785.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2475786.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)

![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2475793.png)
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)